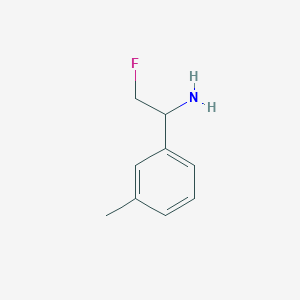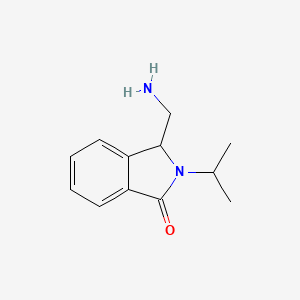![molecular formula C14H19NO B13219089 4-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13219089.png)
4-{2-Azaspiro[4.4]nonan-4-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of both a phenol group and an azaspiro structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Azaspiro[4.4]nonan-4-yl}phenol typically involves the formation of the spirocyclic structure followed by the introduction of the phenol group. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an amine to form the spirocyclic intermediate. This intermediate is then reacted with phenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-{2-Azaspiro[4.4]nonan-4-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azaspiro structure can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the azaspiro structure.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-{2-Azaspiro[4.4]nonan-4-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-Azaspiro[4.4]nonan-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the azaspiro structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-Azaspiro[4.4]nonan-4-yl}phenol
- 3-(2-Azaspiro[4.4]nonan-4-yl)phenol
- 2-Azaspiro[4.4]nonan-3-one
Uniqueness
4-{2-Azaspiro[4.4]nonan-4-yl}phenol is unique due to its specific spirocyclic structure combined with a phenol group. This combination provides distinct chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(2-azaspiro[4.4]nonan-4-yl)phenol |
InChI |
InChI=1S/C14H19NO/c16-12-5-3-11(4-6-12)13-9-15-10-14(13)7-1-2-8-14/h3-6,13,15-16H,1-2,7-10H2 |
InChI Key |
KOTKWUPYDZBREX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)

![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)


![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)






